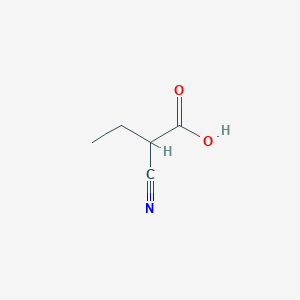

2-Cyanobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyanobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-4(3-6)5(7)8/h4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNINAOUGJUYOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292192 | |

| Record name | 2-cyanobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51789-75-4 | |

| Record name | NSC80742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyanobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyanobutanoic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 2-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 51789-75-4, is an organic compound featuring both a carboxylic acid and a nitrile functional group.[1][2] Its bifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various sources, and some values are predicted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₂ | [3] |

| Molecular Weight | 113.11 g/mol | [3] |

| CAS Number | 51789-75-4 | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 266.4 °C at 760 mmHg | [3] |

| Density | 1.137 g/cm³ | [3] |

| Flash Point | 114.9 °C | [3] |

| pKa (Predicted) | 2.56 ± 0.10 | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols | [2] |

| Vapor Pressure | 0.0025 mmHg at 25°C | [3] |

| LogP | 0.62078 | [3] |

Spectroscopic Data

3.1. Infrared (IR) Spectroscopy (Predicted) The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding.[4]

-

C-H stretch (alkane): Sharp peaks around 2950-2850 cm⁻¹.

-

C≡N stretch (nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak in the region of 1710-1760 cm⁻¹.[4]

-

C-O stretch (carboxylic acid): A medium-intensity peak in the fingerprint region, typically between 1210-1320 cm⁻¹.[4]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a methine proton adjacent to the cyano and carboxyl groups, and a broad singlet for the carboxylic acid proton, typically far downfield.

-

¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals, including a signal for the nitrile carbon (around 115-120 ppm), the carbonyl carbon (around 170-185 ppm), and the carbons of the ethyl group.[3]

3.3. Mass Spectrometry (MS) (Predicted) The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 113. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5] The presence of the nitrile group may also lead to specific fragmentation pathways.

Synthesis and Reactivity

4.1. Synthesis Several synthetic routes for this compound have been reported, though detailed experimental protocols are not consistently available. The general approaches include:

-

From 2-Bromobutanoic Acid and Potassium Cyanide: This is a classical nucleophilic substitution reaction where the bromide in 2-bromobutanoic acid is displaced by a cyanide ion.

-

From Butyronitrile: This method involves the hydrolysis of butyronitrile.[1]

-

Catalytic Hydrocarboxylation of Allyl Cyanide: This is another reported method for the synthesis of this compound.[1]

Caption: General synthesis route for this compound.

4.2. Chemical Reactivity The presence of both a carboxylic acid and a nitrile group allows for a range of chemical transformations:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-ethylmalonic acid.[1]

-

Esterification: The carboxylic acid group can be esterified by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification).[1][6]

-

Reduction: The nitrile group can be reduced to a primary amine, and the carboxylic acid can be reduced to an alcohol, typically using strong reducing agents like lithium aluminum hydride.

Caption: Key chemical reactions of this compound.

Biological Activity and Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds.[1] It is also utilized in the development of agrochemicals.[1] In the field of biochemistry, it is used in studies related to amino acid metabolism due to its structural similarity to certain amino acids.[1] Research suggests it may have various biological activities and can potentially influence metabolic processes.[1]

Due to the lack of specific information on signaling pathways involving this compound, a detailed pathway diagram cannot be provided. The general biological role appears to be as a precursor or intermediate.

Caption: Applications of this compound.

Experimental Protocols (General Procedures)

6.1. General Protocol for Fischer Esterification of a Carboxylic Acid This protocol outlines the general steps for the acid-catalyzed esterification of a carboxylic acid with an alcohol.

-

Reactant Mixture: In a round-bottom flask, the carboxylic acid is dissolved in an excess of the desired alcohol.

-

Catalyst Addition: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is carefully added to the mixture.[6]

-

Reflux: The reaction mixture is heated to reflux for several hours to allow the reaction to reach equilibrium. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After cooling, the excess alcohol is removed under reduced pressure. The residue is typically dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by distillation or column chromatography.

6.2. General Protocol for Hydrolysis of a Nitrile This protocol describes the general procedure for the hydrolysis of a nitrile to a carboxylic acid.

-

Reaction Setup: The nitrile is mixed with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH) in a round-bottom flask.

-

Heating: The mixture is heated under reflux for several hours. The reaction progress can be monitored by observing the disappearance of the starting nitrile.

-

Work-up (Acidic Hydrolysis): After cooling, the reaction mixture is extracted with an organic solvent. The organic extracts are combined, washed with water and brine, dried, and the solvent is evaporated.

-

Work-up (Basic Hydrolysis): After cooling, the reaction mixture is acidified with a strong acid to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.

-

Purification: The crude carboxylic acid can be purified by recrystallization or other suitable techniques.

Safety Information

This compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It may be harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional experimental guidance and safety protocols. The information provided is based on publicly available data, and its accuracy and completeness cannot be guaranteed. Always consult original research articles and established laboratory safety procedures before conducting any experiments.

References

In-Depth Technical Guide: 2-Cyanobutanoic Acid (CAS 51789-75-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanobutanoic acid, with the CAS number 51789-75-4, is a bifunctional organic compound featuring both a carboxylic acid and a nitrile group. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of two reactive centers allows for a diverse range of chemical transformations, offering pathways to more complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₂ | [1] |

| Molecular Weight | 113.11 g/mol | [1] |

| CAS Number | 51789-75-4 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | |

| Boiling Point | 266.4 °C at 760 mmHg | |

| Density | 1.137 g/cm³ | |

| Solubility | Soluble in polar solvents such as water and alcohols. | |

| LogP | 0.25 | |

| pKa | 2.56 (Predicted) |

Synthesis and Experimental Protocols

While specific detailed protocols for the synthesis of this compound are not widely published in readily available literature, a common synthetic approach involves the cyanation of an appropriate precursor followed by hydrolysis. A plausible synthetic route is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Hypothetical Experimental Protocol for Synthesis

Disclaimer: The following is a generalized, hypothetical protocol based on standard organic chemistry principles and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

-

Ethyl 2-bromobutanoate

-

Sodium cyanide (NaCN)

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Step 1: Cyanation of Ethyl 2-bromobutanoate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-bromobutanoate in anhydrous ethanol.

-

Add a stoichiometric equivalent of sodium cyanide to the solution.

-

Heat the mixture to reflux and maintain for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the sodium bromide precipitate.

-

Evaporate the ethanol under reduced pressure to obtain the crude ethyl 2-cyanobutanoate.

Step 2: Hydrolysis of Ethyl 2-cyanobutanoate

-

To the crude ethyl 2-cyanobutanoate, add an aqueous solution of either a strong acid (e.g., 6M HCl) or a strong base (e.g., 2M NaOH).

-

Heat the mixture to reflux for several hours. The nitrile and ester groups will be hydrolyzed to carboxylic acids.

-

If basic hydrolysis was performed, acidify the reaction mixture with concentrated HCl until the pH is acidic.

-

Cool the solution in an ice bath to precipitate the this compound.

-

Isolate the product by vacuum filtration and wash with cold water.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Reactivity and Experimental Protocols

This compound's reactivity is dominated by its two functional groups: the carboxylic acid and the nitrile.

Key Reactions

Caption: Key chemical reactions of this compound.

Experimental Protocol for Esterification (Fischer Esterification)

Disclaimer: This is a generalized protocol and requires optimization.

Materials:

-

This compound

-

An alcohol (e.g., ethanol, methanol)

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, a large excess of the desired alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the ester by distillation or column chromatography.

Spectroscopic Data

While a comprehensive, publicly available database of experimental spectra for this compound is limited, the expected spectral features can be predicted based on its structure.

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃).

-

A multiplet for the methylene protons (-CH₂-).

-

A multiplet for the methine proton (-CH(CN)-).

-

A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

¹³C NMR:

-

A signal for the methyl carbon (-CH₃).

-

A signal for the methylene carbon (-CH₂-).

-

A signal for the methine carbon (-CH(CN)-).

-

A signal for the nitrile carbon (-CN).

-

A signal for the carbonyl carbon (-COOH).

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

C-H stretching vibrations from the alkyl chain, typically around 2960-2850 cm⁻¹.

-

A characteristic C≡N stretch from the nitrile group, typically around 2260-2240 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, typically around 1710 cm⁻¹.

Biological Activity and Toxicology

The biological activity of this compound is not extensively studied. However, its structural similarity to certain amino acids suggests potential interactions with biological systems. It may serve as a precursor in the synthesis of novel bioactive compounds or as a tool to probe metabolic pathways.

There is currently limited publicly available toxicological data for this compound. As with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Direct contact with skin and eyes should be avoided.

Applications

The primary application of this compound is in synthetic organic chemistry.

Caption: Potential applications of this compound.

Its bifunctional nature allows for the introduction of both a carboxyl group and a cyano group (or its derivatives) into a target molecule, making it a versatile synthon for creating a variety of organic compounds with potential applications in drug discovery and materials science.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis. While detailed experimental data in the public domain is somewhat scarce, its fundamental reactivity is well-understood based on its functional groups. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers and professionals in its application. Further investigation into its biological and toxicological profiles is warranted to fully assess its potential in various fields.

References

An In-depth Technical Guide to the Physical Properties of 2-Cyanobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of 2-Cyanobutanoic acid, a bifunctional organic compound of interest in synthetic and biological chemistry.[1] The data presented herein has been compiled from various chemical databases and is supplemented with detailed experimental protocols for the determination of key physical characteristics.

Core Physical and Chemical Properties

This compound, with the CAS number 51789-75-4, is an organic compound featuring a four-carbon chain with a carboxylic acid group at one end and a cyano group at the second carbon position.[1][2] This structure imparts specific chemical reactivity and physical properties to the molecule.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 51789-75-4 | [1][2] |

| Molecular Formula | C5H7NO2 | [1][2] |

| Molecular Weight | 113.116 g/mol | [2] |

| Boiling Point | 266.4 °C at 760 mmHg | [2] |

| Density | 1.137 g/cm³ | [2] |

| pKa (Predicted) | 2.56 ± 0.10 | [2] |

| Flash Point | 114.9 °C | [2] |

| Vapor Pressure | 0.0025 mmHg at 25°C | [2] |

| LogP | 0.62078 | [2] |

| Canonical SMILES | CCC(C#N)C(=O)O | [1][2] |

| InChI Key | XNINAOUGJUYOQX-UHFFFAOYSA-N | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the primary physical properties of organic compounds like this compound.

1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid.[3] A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.[3][4] Impurities tend to lower and broaden the melting point range.[3][5]

-

Methodology (Capillary Method):

-

A small amount of the finely powdered solid is packed into a capillary tube, which is sealed at one end.[6]

-

The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube filled with oil) or a melting point apparatus (like a Mel-Temp).[3][5]

-

The sample is heated slowly, at a rate of about 2°C per minute, to ensure uniform temperature distribution.[3]

-

The temperatures at which melting begins and is complete are recorded as the melting point range.[3][6]

-

An initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.[3]

-

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] It is a crucial physical property for characterizing and purifying volatile liquids.[8]

-

Methodology (Capillary Method):

-

A small amount of the liquid is placed in a fusion tube.[9]

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.[9][10]

-

The setup, along with a thermometer, is heated slowly and uniformly in a heating block or Thiele tube.[9]

-

As the liquid heats, trapped air will exit the capillary tube.[11] The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.[9]

-

The apparatus is then allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[11]

-

3. pKa Determination

The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid in solution.[12]

-

Methodology (Titration):

-

A solution of the acid with a known concentration is prepared.

-

A strong base of known concentration is slowly added to the acid solution.

-

The pH of the solution is monitored throughout the titration using a pH meter.[12]

-

The data is plotted as pH versus the volume of base added, generating a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[13]

-

-

Methodology (Spectroscopy):

-

UV-Vis or NMR spectroscopy can be used to monitor changes in the absorbance or chemical shifts of the compound as a function of pH.[12][13]

-

A series of solutions with different pH values are prepared.

-

The spectrum of the compound is recorded for each solution.

-

The changes in the spectra reflect the ratio of the protonated and deprotonated forms of the molecule.

-

Plotting the spectral data against pH yields a sigmoid curve, from which the pKa at the inflection point can be determined.[13]

-

4. Solubility Determination

Solubility tests provide information about the presence of polar functional groups and the molecular size of a compound.[14]

-

Methodology (Qualitative):

-

A small, measured amount of the solute (e.g., 25 mg) is placed in a test tube.[14]

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.[14]

-

The test tube is shaken vigorously after each addition.[14][15]

-

The compound is classified as soluble if it dissolves completely, insoluble if none of it dissolves, or partially soluble if a significant amount dissolves.[15]

-

This process is repeated with a variety of solvents of different polarities (e.g., water, diethyl ether, 5% NaOH, 5% HCl) to create a solubility profile.[14]

-

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of an unknown organic compound.

Caption: General workflow for determining the physical properties of an organic compound.

References

- 1. Buy this compound | 51789-75-4 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. athabascau.ca [athabascau.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vernier.com [vernier.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. app1-c89-pub.pressidium.com - Pka In Organic Chemistry [app1-c89-pub.pressidium.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. saltise.ca [saltise.ca]

Spectroscopic Profile of 2-Cyanobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyanobutanoic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and known spectroscopic behaviors of related functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | ~12.0 - 13.0 | Singlet (broad) | 1H |

| H-2 | ~3.6 - 3.8 | Triplet | 1H |

| H-3 | ~1.9 - 2.1 | Multiplet | 2H |

| H-4 | ~1.0 - 1.2 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~170 - 175 |

| C-2 (-CH(CN)-) | ~35 - 40 |

| C-3 (-CH₂) | ~25 - 30 |

| C-4 (-CH₃) | ~10 - 15 |

| C-5 (C≡N) | ~115 - 120 |

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Alkyl) | 2980 - 2850 | Medium-Strong |

| C≡N (Nitrile) | 2260 - 2240 | Medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |

| C-O (Carboxylic Acid) | 1320 - 1210 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for this compound

| m/z | Proposed Fragment |

| 113 | [M]⁺ (Molecular Ion) |

| 96 | [M - NH₃]⁺ |

| 86 | [M - HCN]⁺ |

| 69 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-15 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected prior to the sample scan.

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in this compound (e.g., O-H, C=O, C≡N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole analyzer.

Sample Introduction:

-

Direct Infusion or Gas Chromatography (GC-MS): If sufficiently volatile and thermally stable, the sample can be introduced via a GC column. For direct infusion, the sample is dissolved in a suitable solvent and introduced directly into the ion source.

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 30-200.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions.

-

Propose fragmentation pathways that explain the observed fragment ions, which can provide further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of 2-Cyanobutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 2-Cyanobutanoic Acid

Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior. The presence of both a polar carboxylic acid group and a moderately polar cyano group suggests that it will exhibit solubility in a range of organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO₂ | [1][2] |

| Molecular Weight | 113.116 g/mol | [1] |

| Boiling Point | 266.4°C at 760 mmHg | [1] |

| Density | 1.137 g/cm³ | [1] |

| pKa (Predicted) | 2.56 ± 0.10 | [1] |

| LogP | 0.62078 | [1] |

Qualitative Solubility Profile

Based on its molecular structure, this compound is expected to be soluble in polar organic solvents. The carboxylic acid group can participate in hydrogen bonding with protic solvents like alcohols, while the cyano group contributes to its polarity.

Expected Solubility:

-

High Solubility: Polar protic solvents such as methanol, ethanol, and water. The ability to form hydrogen bonds is a key factor in its dissolution in these solvents.[2]

-

Moderate to Good Solubility: Polar aprotic solvents like acetone and ethyl acetate. Dipole-dipole interactions will facilitate solubility in these solvents.

-

Low Solubility: Nonpolar solvents such as hexane and toluene. The overall polarity of this compound is too high for significant dissolution in nonpolar media.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound requires standardized experimental procedures. The following are two common and reliable methods that can be employed.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Solvent Evaporation: A precisely measured volume of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solute.

-

Mass Determination: The container with the solid residue is weighed, and the mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

Solubility Calculation: The solubility is then calculated and can be expressed in various units, such as g/L, mg/mL, or mol/L.

Laser Dynamic Method

The laser dynamic method is a more automated and high-throughput technique for measuring solubility, particularly as a function of temperature.

Methodology:

-

Sample Preparation: A known amount of this compound is added to a specific volume of the organic solvent in a sample cell.

-

Heating and Observation: The sample cell is placed in a temperature-controlled chamber. The temperature is gradually increased while the sample is stirred. A laser beam is passed through the sample.

-

Clarity Point Detection: The point at which the solid completely dissolves and the solution becomes clear is detected by a photodiode that measures the intensity of the transmitted laser light. This temperature is recorded as the dissolution temperature for that specific concentration.

-

Data Analysis: By repeating this process with different concentrations of the solute, a solubility curve as a function of temperature can be generated.

Synthesis of this compound

For researchers who need to prepare this compound in the laboratory, a common synthetic route involves the cyanation of an appropriate starting material.

One potential synthetic pathway involves the reaction of an alpha-halobutanoic acid with a cyanide salt.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to determine the solubility experimentally using the detailed protocols provided. The information presented here should serve as a valuable resource for scientists and researchers in their work with this versatile compound.

References

Reactivity of the Nitrile Group in 2-Cyanobutanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanobutanoic acid is a bifunctional organic molecule containing both a carboxylic acid and a nitrile group. The close proximity of these two functional groups on the aliphatic chain results in a unique chemical reactivity profile. This technical guide provides a comprehensive overview of the reactivity of the nitrile group in this compound, with a focus on its hydrolysis, reduction, and addition reactions. The influence of the adjacent carboxylic acid moiety on these transformations is discussed in detail. Furthermore, potential competing reactions, such as decarboxylation, are explored. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development by providing detailed reaction pathways, plausible experimental protocols, and a summary of expected outcomes.

Introduction

The nitrile group (–C≡N) is a versatile functional group in organic chemistry, serving as a precursor to amines, carboxylic acids, amides, and ketones.[1] In this compound, the nitrile group is situated at the α-position relative to a carboxylic acid group. This arrangement significantly influences its electronic properties and reactivity. The electron-withdrawing nature of both the nitrile and the carboxylic acid groups impacts the molecule's acidity and the susceptibility of the nitrile carbon to nucleophilic attack.[2] This guide will systematically explore the key transformations of the nitrile group in this specific molecular context.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group in this compound can proceed under either acidic or basic conditions to ultimately yield 2-ethylmalonic acid, with an intermediate amide, 2-carbamoylbutanoic acid.[3][4]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[3] The reaction proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide. Further hydrolysis of the amide yields the dicarboxylic acid and an ammonium salt.[4]

Reaction Pathway: Acid-Catalyzed Hydrolysis

References

Acidity and pKa of 2-Cyanobutanoic acid

An In-depth Technical Guide on the Acidity and pKa of 2-Cyanobutanoic Acid

Introduction

This compound is a bifunctional organic compound featuring both a carboxylic acid and a nitrile functional group.[1] This unique structure renders it a valuable intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. The acidity of the carboxylic acid moiety, quantitatively expressed by its pKa value, is a critical physicochemical parameter. It profoundly influences the compound's reactivity, solubility, and biological interactions. This technical guide offers a detailed examination of the acidity and pKa of this compound, presenting its predicted pKa, an analysis of the structural elements that govern its acidity, and comprehensive protocols for its experimental determination.

Core Concepts: Acidity and pKa

In the Brønsted-Lowry theory of acids and bases, acidity is defined as the capacity of a molecule to donate a proton (H⁺). The acid dissociation constant (Ka) represents the equilibrium constant for this proton transfer reaction in a solution. For convenience, acidity is often expressed as pKa, which is the negative base-10 logarithm of the Ka. A lower pKa value is indicative of a stronger acid.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO₂ | [1][2] |

| Molecular Weight | 113.11 g/mol | [2] |

| Predicted pKa | 2.56 ± 0.10 | [2] |

| Boiling Point | 266.4°C at 760 mmHg | [1][2] |

| Density | 1.137 g/cm³ | [1][2] |

Factors Influencing the Acidity of this compound

The acidic nature of this compound is conferred by its carboxylic acid group. The presence of the strongly electron-withdrawing nitrile (-C≡N) group on the alpha-carbon significantly enhances the acidity of the carboxylic acid when compared to its unsubstituted counterpart, butanoic acid, which has a pKa of approximately 4.82.[3][4] This increase in acidity is attributed to the negative inductive effect (-I) of the cyano group. By withdrawing electron density from the carboxylate group, the nitrile substituent stabilizes the conjugate base (2-cyanobutanoate anion), thereby facilitating the dissociation of the proton and resulting in a lower pKa.

Experimental Determination of pKa

Although an experimentally determined pKa value for this compound is not readily found in scientific literature, its value can be precisely measured using several well-established analytical methods. This section provides detailed methodologies for the most common and reliable techniques.

Potentiometric Titration

Potentiometric titration is considered a gold standard for pKa determination due to its high precision and accuracy.[5] The method involves the incremental addition of a strong base (titrant) to a solution of the acidic analyte while monitoring the resulting change in pH with a high-precision pH meter.[6][7]

Experimental Protocol

-

Solution Preparation:

-

Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it using a primary standard such as potassium hydrogen phthalate (KHP).

-

Accurately prepare a 0.01 M aqueous solution of this compound.

-

Prepare a 0.1 M solution of hydrochloric acid (HCl) for initial pH adjustment.

-

-

pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).[6][7]

-

Titration Procedure:

-

Transfer a precise volume (e.g., 20 mL) of the 0.01 M this compound solution into a thermostatted titration vessel.[6][7]

-

Adjust the initial pH of the solution to approximately 2.0 using the 0.1 M HCl solution.[6][7]

-

Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring continuous stirring.

-

Add the standardized 0.1 M NaOH solution in small, accurate increments.

-

After each addition, allow the pH reading to stabilize before recording the value.[6]

-

Continue the titration until the pH reaches approximately 12.0.[6][7]

-

-

Data Analysis:

-

Construct a titration curve by plotting the measured pH values against the volume of NaOH added.

-

The pKa is equal to the pH at the half-equivalence point, which is the point at which half of the acid has been neutralized by the base. This point corresponds to the center of the buffer region on the titration curve.

-

For greater accuracy, the first derivative of the titration curve can be plotted; the peak of this derivative plot corresponds to the equivalence point.

-

UV-Vis Spectrophotometry

This spectrophotometric method is applicable to compounds whose molar absorptivity changes as a function of their ionization state.[8] A prerequisite is the presence of a chromophore in proximity to the ionizable group.[8][9]

Experimental Protocol

-

Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values that span the anticipated pKa range of this compound (e.g., from pH 1.5 to 3.5).

-

Analyte Solution Preparation: Prepare a stock solution of this compound. A set of solutions is then prepared by diluting the stock solution to the same final concentration in each of the different pH buffers.

-

Spectrophotometric Analysis:

-

Measure the UV-Vis absorbance spectrum (e.g., from 200 to 400 nm) for the this compound solution in each buffer.

-

Identify the wavelength(s) at which the absorbance difference between the fully protonated and deprotonated species is maximal.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) as a function of the buffer pH.

-

This plot will yield a sigmoidal curve. The pKa is determined from the inflection point of this curve.[8]

-

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for pKa determination.[10][11][12] This method relies on the principle that the electrophoretic mobility of a compound is dependent on its charge, which in turn is a function of the pH of the surrounding medium.[10]

Experimental Protocol

-

Background Electrolyte (BGE) Preparation: Prepare a set of background electrolyte solutions with a range of pH values bracketing the expected pKa of the analyte.

-

Sample Preparation: Dissolve a small quantity of this compound in deionized water or a suitable solvent compatible with the BGE.

-

CE Measurement:

-

Condition the capillary by sequentially flushing with a strong base (e.g., 0.1 M NaOH), deionized water, and the specific BGE for the run.

-

Inject a small plug of the sample into the capillary.

-

Apply a high voltage across the capillary and record the resulting electropherogram.

-

Repeat this process for each of the prepared BGEs.

-

-

Data Analysis:

-

Calculate the effective electrophoretic mobility of this compound at each pH.

-

Plot the effective mobility against the pH of the BGE.

-

The pKa is determined by fitting the resulting data to a sigmoidal function; the pH at the inflection point of the curve corresponds to the pKa value.[10]

-

Mandatory Visualizations

Acid Dissociation of this compound

References

- 1. 51789-75-4(this compound) | Kuujia.com [kuujia.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 4. zirchrom.com [zirchrom.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review : Oriental Journal of Chemistry [orientjchem.org]

- 10. analiza.com [analiza.com]

- 11. researchgate.net [researchgate.net]

- 12. Separation and determination of some carboxylic acids by capillary electrophoresis [inis.iaea.org]

The Diverse Biological Activities of 2-Cyanobutanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-cyanobutanoic acid represent a versatile class of compounds with a wide spectrum of biological activities, ranging from potent modulation of the central nervous system to applications in agriculture as herbicides. The presence of both a nitrile and a carboxylic acid group provides a unique chemical scaffold that allows for diverse modifications, leading to compounds with high affinity and specificity for various biological targets. This technical guide provides an in-depth overview of the key biological activities of this compound derivatives, with a focus on their roles as synthetic cannabinoid receptor agonists and herbicides. This document adheres to stringent data presentation and visualization requirements to facilitate clear understanding and comparison for research and development purposes.

Cannabinoid Receptor Agonist Activity

A significant area of research into this compound derivatives has been their development as synthetic cannabinoid receptor agonists (SCRAs). These compounds, often featuring a 4-cyanobutyl tail moiety, have been shown to be potent agonists of both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following table summarizes the in vitro binding affinities (pKi) and functional potencies (pEC50) of several this compound derivatives at human CB1 and CB2 receptors. The data is extracted from Sparkes et al. (2022).

| Compound | Core Structure | Head Group | Tail Moiety | hCB1 pKi (M) | hCB2 pKi (M) | hCB1 pEC50 (M) | hCB2 pEC50 (M) |

| AB-4CN-BUTICA | Indole | AB | 4-Cyanobutyl | 6.26 ± 0.09 | 6.96 ± 0.05 | 6.88 ± 0.12 | 7.15 ± 0.04 |

| MMB-4CN-BUTINACA | Indazole | MMB | 4-Cyanobutyl | 7.57 ± 0.05 | 8.28 ± 0.04 | 8.16 ± 0.10 | 8.13 ± 0.07 |

| MDMB-4F-BUTICA | Indole | MDMB | 4-Fluorobutyl | 8.18 ± 0.11 | 9.30 ± 0.12 | 8.57 ± 0.13 | 8.54 ± 0.05 |

| MDMB-4F-BUTINACA | Indazole | MDMB | 4-Fluorobutyl | 8.21 ± 0.13 | 9.92 ± 0.09 | 9.39 ± 0.17 | 8.48 ± 0.14 |

-

AB : (S)-2-amino-3-methylbutanamide

-

MMB : methyl (S)-2-amino-3-methylbutanoate

-

MDMB : methyl (S)-2-amino-3,3-dimethylbutanoate

Signaling Pathways of Cannabinoid Receptors

Activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. However, these receptors can also couple to other G-proteins to activate various downstream effectors, including mitogen-activated protein kinase (MAPK) pathways.

Experimental Protocols

This protocol is adapted from methodologies described in Sparkes et al. (2022).

-

Membrane Preparation: Human embryonic kidney (HEK) cells stably expressing human CB1 or CB2 receptors are harvested and homogenized in a buffer (e.g., 50 mM HEPES pH 7.4, 1 mM MgCl2, 1 mM CaCl2). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the binding buffer.

-

Assay Setup: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a radioligand (e.g., [3H]CP55,940 at a final concentration of 1 nM), and the test compound at various concentrations.

-

Incubation: The plate is incubated at 30°C for 60-90 minutes to allow for competitive binding between the radioligand and the test compound.

-

Filtration and Washing: The incubation is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are then washed multiple times with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

This assay measures the functional activity of cannabinoid receptor agonists by detecting changes in the cell membrane potential.

-

Cell Preparation: HEK cells expressing the cannabinoid receptor of interest are plated in a 96- or 384-well plate.

-

Dye Loading: The cells are loaded with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.

-

Compound Addition: The test compounds are added to the wells at various concentrations.

-

Signal Detection: The plate is incubated, and the fluorescence is measured over time using a plate reader. Agonist activation of the Gi/o-coupled cannabinoid receptors typically leads to hyperpolarization of the cell membrane, resulting in a change in fluorescence.

-

Data Analysis: The change in fluorescence is used to determine the agonist response. The pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect, is calculated from the concentration-response curve.

Herbicidal Activity of 2-Cyanoacrylate Derivatives

Certain derivatives of this compound, specifically 2-cyanoacrylates, have been investigated for their potent herbicidal properties. These compounds have been shown to be effective against a variety of weed species.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for many 2-cyanoacrylate herbicides is the inhibition of photosynthetic electron transport in Photosystem II (PSII). By binding to the D1 protein in the PSII complex, these compounds block the flow of electrons, thereby inhibiting photosynthesis and leading to the death of the plant.

Quantitative Data: Herbicidal Efficacy

The following table summarizes the herbicidal activity of novel 2-cyanoacrylate compounds containing pyrazolyl or 1,2,3-triazolyl moieties against various weed species at a dosage of 1500 g/ha. The data is presented as percent inhibition and is sourced from a study on the design and synthesis of these novel herbicides.

| Compound ID | Target Weed Species | Inhibition (%) |

| 9a | Brassica juncea | >90% |

| 9d | Brassica juncea | >90% |

| 9d | Chenopodium serotinum | 90% |

| 9d | Rumex acetosa | 70% |

| 9i | Polypogon fugax | 70% |

| 10a | Brassica juncea | >90% |

| 10e | Polypogon fugax | 80% |

| 10h | Poa annua | 50% |

| 10m | Polypogon fugax | 100% |

| 10n | Poa annua | 70% |

Experimental Protocols

-

Plant Cultivation: Seeds of the target weed species are sown in pots containing a suitable growth medium and are grown under controlled greenhouse conditions (e.g., temperature, humidity, and photoperiod).

-

Compound Application: The test 2-cyanoacrylate derivatives are dissolved in an appropriate solvent (e.g., acetone) with a surfactant and diluted with water to the desired concentrations. The solutions are then sprayed uniformly onto the foliage of the plants at a specific growth stage.

-

Evaluation: The treated plants are returned to the greenhouse and observed for a set period (e.g., 14-21 days). The herbicidal activity is assessed by visually rating the percentage of plant injury or by measuring the fresh or dry weight of the aerial parts of the plants compared to untreated control plants.

Conclusion

This compound derivatives are a class of compounds with significant and varied biological activities. Their utility as potent synthetic cannabinoid receptor agonists highlights their potential in neuroscience research and, with careful structural modification to mitigate adverse effects, in therapeutic development. In parallel, the development of 2-cyanoacrylate derivatives as effective herbicides demonstrates their importance in the agricultural sector. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working on the discovery and development of novel bioactive molecules based on this versatile chemical scaffold. Further research into other potential biological activities, such as anticancer and anti-inflammatory effects, is warranted to fully explore the therapeutic potential of this class of compounds.

An In-Depth Technical Guide to the Potential Metabolic Pathways of 2-Cyanobutanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The metabolic pathways for 2-Cyanobutanoic acid have not been extensively characterized in the scientific literature. The following guide presents hypothetical pathways based on established biochemical principles for the metabolism of nitriles and short-chain, branched-chain fatty acids. The quantitative data provided is illustrative, derived from studies on analogous substrates, and serves as a reference for expected values.

Introduction

This compound is an organic compound featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group. This dual functionality suggests a complex metabolic fate, likely involving initial modification of the highly reactive nitrile group, followed by the catabolism of the resulting butanoic acid derivative. Understanding these potential metabolic pathways is crucial for assessing the compound's pharmacokinetic profile, toxicological risk, and potential as a precursor for drug synthesis. This guide outlines the probable enzymatic routes for the breakdown of this compound, provides representative quantitative data for analogous reactions, and details key experimental protocols for investigating these proposed pathways.

Proposed Metabolic Pathways

The metabolism of this compound can be conceptualized in two main stages: the initial enzymatic hydrolysis of the nitrile group, followed by the catabolism of the resulting carboxylic acid backbone.

Stage 1: Hydrolysis of the Nitrile Group

The biotransformation of a nitrile group to a carboxylic acid is typically mediated by two well-established enzymatic pathways.

Pathway A: Direct Hydrolysis via Nitrilase

A single-step enzymatic hydrolysis can be catalyzed by a nitrilase (EC 3.5.5.1). This enzyme directly converts the nitrile group into a carboxylic acid group with the release of ammonia. In this proposed pathway, this compound would be converted to 2-methylbutanedioic acid (also known as methylsuccinic acid).

Pathway B: Two-Step Hydrolysis via Nitrile Hydratase and Amidase

Alternatively, a two-step pathway is common in many microorganisms. First, a nitrile hydratase (EC 4.2.1.84) hydrates the nitrile to form an amide intermediate, 2-carbamoylbutanoic acid. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to produce the final carboxylic acid, 2-methylbutanedioic acid, and ammonia.

Stage 2: Catabolism of the Carboxylic Acid Backbone

Following the hydrolysis of the nitrile group, the resulting product, 2-methylbutanedioic acid, would enter central metabolism. Due to its structure as a branched-chain dicarboxylic acid, it is hypothesized to be catabolized via a pathway analogous to the beta-oxidation of odd-chain and branched-chain fatty acids. This process would occur within the mitochondria.

The proposed catabolic sequence is as follows:

-

Activation: 2-Methylbutanedioic acid is activated to its Coenzyme A (CoA) thioester, 2-methylsuccinyl-CoA, by a CoA ligase.

-

Beta-Oxidation: The 2-methylsuccinyl-CoA undergoes a cycle of beta-oxidation. Because of the methyl branch at the alpha-carbon (relative to one of the carboxyl groups), this process is analogous to the oxidation of 2-methyl-branched fatty acids. This cycle would yield Propionyl-CoA (a C3 unit) and Acetyl-CoA (a C2 unit).

-

Entry into the Citric Acid Cycle: Acetyl-CoA can directly enter the Citric Acid Cycle (TCA). Propionyl-CoA is converted in a three-step enzymatic process to Succinyl-CoA, which is also an intermediate of the TCA cycle. The enzymes involved are Propionyl-CoA carboxylase, Methylmalonyl-CoA epimerase, and Methylmalonyl-CoA mutase.

Illustrative Quantitative Data

No specific kinetic data for enzymes acting on this compound are currently available. The following tables present representative kinetic parameters for enzymes catalyzing analogous reactions on short-chain aliphatic substrates and typical physiological concentrations of related metabolites.

Table 1: Illustrative Kinetic Parameters for Nitrilases

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) or kcat (s-1) | Reference Organism |

|---|---|---|---|---|

| Nitrilase | Butyronitrile | 60 | 4008.2 (U/mg) | Pyrococcus sp. |

| Nitrilase | Acrylonitrile | 50 | 7.8 (U/mg) | Alcaligenes sp. |

| Nitrilase | Benzonitrile | - | 3286.7 (U/mg) | Pyrococcus sp. |

Table 2: Illustrative Kinetic Parameters for Amidases

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) or kcat (s-1) | Reference Organism |

|---|---|---|---|---|

| Amidase | Butyramide | 8.6 | 4322.7 (μM/min/mg) | Brevibacterium epidermidis |

| Amidase | Propionamide | 45.5 | 12.5 (μmol/min/mg) | Alcaligenes sp. |

| Amidase | Acrylamide | - | 38.4 (nkat/mg protein) | Rhodococcus rhodochrous |

Table 3: Illustrative Kinetic Parameters for Acyl-CoA Carboxylase

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference Organism |

|---|---|---|---|---|

| Acyl-CoA Carboxylase | Propionyl-CoA | 0.28 ± 0.02 | 8.4 ± 0.1 | Thermobifida fusca |

| Acyl-CoA Carboxylase | Butyryl-CoA | 0.16 ± 0.01 | 8.8 ± 0.1 | Thermobifida fusca |

Table 4: Representative Physiological Concentrations of Short-Chain Fatty Acids (SCFAs)

| Metabolite | Location | Concentration Range | Notes |

|---|---|---|---|

| Acetate | Proximal Colon | 70 - 140 mM | Most abundant SCFA from gut fermentation. |

| Propionate | Proximal Colon | 20 - 70 mM | Important precursor for gluconeogenesis. |

| Butyrate | Proximal Colon | 20 - 70 mM | Primary energy source for colonocytes. |

| Propionate | Peripheral Blood | ~13 µmol/L | Concentrations are much lower in circulation. |

| Butyrate | Peripheral Blood | ~12 µmol/L | Rapidly metabolized by the liver. |

Experimental Protocols

To validate the proposed metabolic pathways, a series of in vitro and analytical experiments are required. The following sections detail generalized protocols for key assays.

Protocol: Spectrophotometric Assay for Nitrilase/Amidase Activity

This protocol measures the production of ammonia, a common product of both nitrilase and amidase reactions, using the Berthelot (indophenol) reaction.

Principle: Ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which can be quantified spectrophotometrically at ~640 nm.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.5)

-

Substrate Stock Solution (e.g., 500 mM this compound or 2-Carbamoylbutanoic acid in buffer)

-

Enzyme Preparation (cell-free extract or purified enzyme)

-

Reagent A (Phenol-Nitroprusside): 10% (w/v) phenol and 0.05% (w/v) sodium nitroprusside in water. Store in a dark bottle.

-

Reagent B (Alkaline Hypochlorite): 0.6% (v/v) sodium hypochlorite in 1.2 M NaOH.

-

Ammonium Chloride Standard Solutions (0-1 mM)

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

800 µL of 100 mM Phosphate Buffer (pH 7.5)

-

100 µL of Enzyme Preparation

-

100 µL of 500 mM Substrate Stock (to start the reaction, final concentration 50 mM)

-

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of 1 M HCl or by heat inactivation (95°C for 5 min).

-

Centrifuge the sample to pellet any precipitated protein.

-

To 100 µL of the supernatant, add 300 µL of Reagent B, followed by 300 µL of Reagent A. Mix vigorously.

-

Incubate at 45°C for 20 minutes for color development.

-

Measure the absorbance at 640 nm.

-

Quantify the ammonia produced by comparing the absorbance to a standard curve prepared using ammonium chloride standards.

Calculation: One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the specified conditions.

Protocol: GC-MS Analysis of Organic Acid Metabolites

This protocol describes a general method for the identification and quantification of this compound and its potential metabolites (e.g., 2-methylbutanedioic acid) in a biological matrix (e.g., cell culture supernatant, plasma).

Principle: Organic acids are extracted from the sample, derivatized to increase their volatility, and then separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS).

Reagents & Equipment:

-

Internal Standard (e.g., Tropic acid)

-

Ethyl Acetate (HPLC grade)

-

Hydroxylamine hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: To 100 µL of the biological sample, add a known amount of internal standard.

-

Oximation (for keto-acids): Add hydroxylamine to form oxime derivatives of any keto groups, stabilizing them for analysis. Incubate as required.

-

Extraction: Acidify the sample with HCl. Extract the organic acids into an organic solvent like ethyl acetate by vortexing, followed by centrifugation to separate the layers.

-

Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Derivatization: To the dried residue, add pyridine and BSTFA (+TMCS). Heat at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Typical):

-

Injector Temp: 250°C

-

Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Scan Range: 50-600 m/z.

-

-

-

Data Analysis: Identify metabolites by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST). Quantify using the peak area ratio relative to the internal standard.

Conclusion

While direct evidence is lacking, the metabolic fate of this compound can be plausibly predicted by drawing upon fundamental biochemical pathways for nitrile and branched-chain acid metabolism. The proposed routes involve initial hydrolysis of the nitrile group to a carboxylic acid, either directly via a nitrilase or in two steps via a nitrile hydratase and amidase. The resulting 2-methylbutanedioic acid is then likely catabolized through a modified beta-oxidation pathway, ultimately feeding into the Citric Acid Cycle as Acetyl-CoA and Succinyl-CoA. The validation of these hypotheses requires targeted experimental work, utilizing the enzymatic and analytical protocols outlined in this guide. Such studies will be essential for any future development or toxicological assessment of this compound and related nitrile-containing compounds.

An In-depth Technical Guide to 2-Cyanobutanoic Acid: Discovery and History

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of 2-Cyanobutanoic acid, a bifunctional organic compound with applications in chemical synthesis. The document details the historical context of its discovery through the broader development of nitrile and α-cyanocarboxylic acid chemistry. Key physicochemical properties are systematically tabulated for reference. This guide outlines detailed experimental protocols for established synthetic routes to this compound, including the Strecker synthesis and the hydrolysis of nitrile precursors. The logical workflows of these synthetic methods are visually represented using diagrams generated with the DOT language. Spectroscopic data, crucial for the characterization of the molecule, are also compiled and presented. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, with the chemical formula C₅H₇NO₂, is an organic compound featuring both a carboxylic acid and a nitrile functional group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing cyano group alpha to the carboxylic acid moiety influences the compound's reactivity and acidity.

This guide delves into the historical background of this compound, its key physicochemical characteristics, detailed synthetic procedures, and spectroscopic data.

Discovery and Historical Context

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its emergence is intrinsically linked to the broader development of nitrile and α-cyanocarboxylic acid synthesis in the 19th and early 20th centuries. The likely first syntheses of this compound would have been achieved through methods established for analogous compounds.

The history of nitriles began in 1782 when Carl Wilhelm Scheele first synthesized hydrogen cyanide. The first organic nitrile, benzonitrile, was prepared in 1832. A significant advancement in the synthesis of α-cyanocarboxylic acids was the Strecker synthesis, developed in 1850 by Adolph Strecker. This reaction, which produces α-amino acids from aldehydes, proceeds through an α-aminonitrile intermediate, which can be hydrolyzed to the corresponding carboxylic acid. It is highly probable that early preparations of this compound were achieved through a variation of this method, starting from propanal.

Another classical route to α-cyanocarboxylic acids is the Kolbe nitrile synthesis, which involves the reaction of an α-halo carboxylic acid with a cyanide salt. In the case of this compound, this would involve the reaction of 2-bromobutanoic acid with a cyanide source.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 51789-75-4 | [1][2] |

| Molecular Formula | C₅H₇NO₂ | [1][2] |

| Molecular Weight | 113.11 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 266.4 °C at 760 mmHg | [2] |

| Density | 1.137 g/cm³ | [2] |

| Flash Point | 114.9 °C | [2] |

| pKa (Predicted) | 2.56 ± 0.10 | [2] |

| LogP (Predicted) | 0.62078 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Experimental Protocols for Synthesis

This section provides detailed experimental protocols for two common methods for the synthesis of this compound.

Synthesis via Strecker Reaction of Propanal

This method involves a two-step, one-pot reaction starting from propanal. The first step is the formation of the α-hydroxynitrile, which is then hydrolyzed to the carboxylic acid.

Reaction:

-

CH₃CH₂CHO + NaCN + H₂SO₄ → CH₃CH₂CH(OH)CN + NaHSO₄

-

CH₃CH₂CH(OH)CN + H₂O/H⁺ → CH₃CH₂CH(CN)COOH + NH₄⁺

Experimental Protocol:

-

Step 1: Preparation of 2-Hydroxybutanenitrile. In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 29.4 g (0.6 mol) of sodium cyanide in 100 mL of water is placed. The flask is cooled in an ice-water bath to below 10 °C. A solution of 29.0 g (0.5 mol) of propanal in 25 mL of ether is added to the dropping funnel. A separate solution of 30.0 g (0.3 mol) of concentrated sulfuric acid in 50 mL of water is prepared and cooled. The propanal solution is added dropwise to the stirred cyanide solution over a period of 30 minutes, maintaining the temperature below 10 °C. Following this, the cold sulfuric acid solution is added dropwise over a period of one hour, ensuring the temperature does not exceed 15 °C. The reaction mixture is stirred for an additional two hours at room temperature. The ether layer is then separated, and the aqueous layer is extracted with two 50 mL portions of ether. The combined ether extracts are dried over anhydrous sodium sulfate and the ether is removed by distillation to yield crude 2-hydroxybutanenitrile.

-

Step 2: Hydrolysis to this compound. The crude 2-hydroxybutanenitrile is transferred to a 500 mL flask. 100 mL of concentrated hydrochloric acid is added cautiously. The mixture is heated under reflux for 4 hours. The solution is then cooled and extracted with three 75 mL portions of diethyl ether. The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate. The ether is removed by rotary evaporation, and the resulting crude this compound is purified by vacuum distillation.

References

Technical Guide to 2-Cyanobutanoic Acid: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 2-Cyanobutanoic acid. It is intended for informational purposes and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. Users should always consult the most current SDS for this compound before handling.

Introduction

This compound (CAS No. 51789-75-4) is an organic compound featuring both a carboxylic acid and a nitrile functional group.[1] This bifunctionality makes it a valuable intermediate in the synthesis of various pharmaceutical and agricultural compounds.[1] Understanding its safety profile and proper handling procedures is crucial for researchers and professionals working with this chemical.

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.

GHS Classification (Anticipated, based on similar compounds):

-

Skin Irritation

-

Serious Eye Irritation

-

May cause respiratory irritation

Signal Word: Warning

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value |

| Molecular Formula | C5H7NO2 |

| Molecular Weight | 113.116 g/mol [2] |

| CAS Number | 51789-75-4[2] |

| Boiling Point | 266.4°C at 760 mmHg[2] |

| Flash Point | 114.9°C[2] |

| Density | 1.137 g/cm³[2] |

| Vapor Pressure | 0.0025 mmHg at 25°C[2] |

| pKa (Predicted) | 2.56 ± 0.10[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Handle in a well-ventilated place.[3]

-

Wear suitable protective clothing, including gloves and eye/face protection.[3]

-

Avoid contact with skin and eyes.[3]

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If dust or aerosols are generated, a respirator may be necessary. |

First Aid Measures

In case of exposure to this compound, follow these first aid procedures and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice. |

| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. |